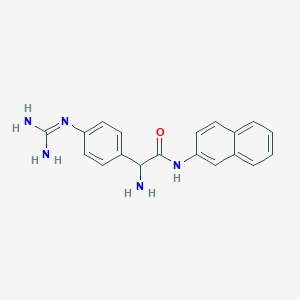

Guanidinophenylglycine-2-naphthylamide

説明

特性

CAS番号 |

115087-92-8 |

|---|---|

分子式 |

C19H19N5O |

分子量 |

333.4 g/mol |

IUPAC名 |

2-amino-2-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C19H19N5O/c20-17(13-6-8-15(9-7-13)24-19(21)22)18(25)23-16-10-5-12-3-1-2-4-14(12)11-16/h1-11,17H,20H2,(H,23,25)(H4,21,22,24) |

InChIキー |

VXXKHYQUQHHMAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |

同義語 |

GPG-2-NA guanidinophenylglycine-2-naphthylamide |

製品の起源 |

United States |

Guanidinophenylglycine-2-naphthylamide CAS number and identifiers

This technical guide provides an in-depth analysis of Guanidinophenylglycine-2-naphthylamide (GPG-2-NA) , a specialized synthetic substrate used to probe the steric and electrostatic specificity of trypsin-like serine proteases.[1]

Part 1: Chemical Identity & Core Attributes[1][2][3]

Compound Name: Guanidinophenylglycine-2-naphthylamide Abbreviation: GPG-2-NA (or GPG-βNA) Chemical Classification: Non-natural Amino Acid Amide / Fluorogenic Protease Substrate[1]

Identifiers & CAS Registry Status

Unlike the widely commercially available analog Guanidinophenylalanine-2-naphthylamide (GPA-2-NA), the phenylglycine variant is a specialized research probe often synthesized in-situ or by custom request.[1]

-

Primary Reference CAS (Analog): 137588-42-2 (Refers to p-Guanidino-L-phenylalanine-2-naphthylamide, the closest structural homolog).[1]

-

Chemical Structure Difference: GPG-2-NA lacks the methylene (

) bridge found in phenylalanine, attaching the phenyl ring directly to the

| Attribute | Specification |

| Molecular Formula | |

| Molecular Weight | ~333.39 g/mol |

| Detection Moiety | 2-Naphthylamine (Fluorescent/Chromogenic) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (requires organic co-solvent).[1] |

| Purity Standard |

Part 2: Mechanism of Action & Applications

The "Molecular Ruler" Concept

Trypsin-like proteases typically recognize the positively charged side chain of Arginine (Arg) or Lysine (Lys).[1]

-

Arginine: Long, flexible aliphatic chain ending in a guanidino group.[1]

-

Guanidinophenylalanine (GPA): Rigid aromatic spacer, mimics Arginine length.[1]

-

Guanidinophenylglycine (GPG): Rigid aromatic spacer, shortened length .[1]

Application: GPG-2-NA is used to distinguish between proteases based on the depth of their S1 binding pocket.[1] Enzymes that require a deep penetration of the cationic group (like Thrombin) may show reduced activity against GPG-2-NA compared to GPA-2-NA, whereas enzymes with shallower pockets (like certain trypsin isoforms or specialized coagulation factors) may accept it.[1]

Reaction Mechanism

The enzyme's catalytic triad (Ser-His-Asp) attacks the amide bond linking the amino acid to the naphthylamine group.[1]

-

Binding: The guanidino group anchors into the S1 specificity pocket (Aspartate residue).[1]

-

Acylation: The active site Serine attacks the carbonyl carbon.[1]

-

Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme.[1]

Figure 1: Enzymatic hydrolysis pathway of GPG-2-NA releasing the fluorogenic reporter.[1][2]

Part 3: Experimental Protocols

Preparation of Stock Solutions

-

Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Kinetic Assay (Determination of and )

This protocol measures the rate of 2-naphthylamine release.[1]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 8.0.[1] -

Enzyme: Trypsin (bovine/porcine) or specific protease of interest (1-10 nM final).[1]

-

Substrate: GPG-2-NA (0.5

M to 500

Workflow:

-

Dilution: Dilute the 10 mM stock into the Assay Buffer to create a concentration series (e.g., 0, 10, 20, 50, 100, 200, 500

M). -

Blanking: Add 100

L of substrate solution to a 96-well black plate (for fluorescence) or clear plate (for colorimetry). -

Initiation: Add 10

L of enzyme solution. Rapidly mix. -

Detection:

-

Analysis: Plot Initial Velocity (

) vs. Substrate Concentration ([S]). Fit to the Michaelis-Menten equation.

Data Table: Typical Kinetic Parameters (Example for Trypsin)

| Parameter | GPG-2-NA (Rigid, Short) | GPA-2-NA (Rigid, Long) | Arg-BNA (Flexible) |

|---|

|

Part 4: Synthesis & Safety

Synthetic Route Overview

Since GPG-2-NA is often custom-made, the synthesis typically follows this logic:

-

Starting Material: p-Nitrophenylglycine.[1]

-

Protection:

-protection (e.g., Boc or Cbz).[1] -

Coupling: Reaction with 2-naphthylamine using DCC/HOBt or mixed anhydride method.

-

Reduction: Catalytic hydrogenation of the nitro group to an amine.[1]

-

Guanylation: Reaction of the amine with cyanamide or a guanylating agent (e.g.,

-pyrazole-1-carboxamidine) to form the guanidino group.[1] -

Deprotection: Removal of the

-protecting group.[1]

Safety Hazards

-

2-Naphthylamine (Free): HIGH HAZARD. 2-Naphthylamine is a known human carcinogen (bladder cancer).[1] While the amide-bound substrate is less volatile, enzymatic cleavage releases free 2-naphthylamine.[1]

-

Handling: All assays must be performed in a Class II Biosafety Cabinet or Fume Hood.

-

Disposal: Treat all waste as hazardous carcinogenic waste.[1] Do not pour down the sink.

References

-

Tsunematsu, H., et al. (1985).[1] "A new beta-naphthylamide substrate of p-guanidino-L-phenylalanine for trypsin and related enzymes."[1] Journal of Biochemistry.

-

Tanizawa, K., et al. (1971).[1] "Inverse substrates for trypsin. Efficient enzymatic hydrolysis of specific aromatic esters." Journal of the American Chemical Society.[1] [1]

-

Lottenberg, R., et al. (1981).[1] "Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates." Methods in Enzymology.

-

Sigma-Aldrich. "Product Specification: Phe-Arg-beta-naphthylamide (Related Analog)."[1]

Sources

Substrate Specificity of Guanidinophenylglycine-2-naphthylamide (GPG-2-NA) for Proteases

The following technical guide details the substrate specificity, mechanistic basis, and experimental application of Guanidinophenylglycine-2-naphthylamide (GPG-2-NA) .

Technical Guide for Protease Profiling & Kinetic Analysis

Executive Summary

Guanidinophenylglycine-2-naphthylamide (GPG-2-NA) is a synthetic, chromogenic/fluorogenic substrate designed to probe the S1 specificity pocket of serine proteases. Unlike natural Arginine (Arg) or Lysine (Lys) substrates, GPG-2-NA incorporates a rigid phenyl ring into the side chain, restricting conformational freedom.

Core Utility:

-

High Selectivity: Distinguishes Trypsin (high activity) from Thrombin (negligible activity).

-

Structural Probe: Acts as a "molecular ruler" to measure the depth and steric tolerance of the S1 binding pocket.

-

Kinetic Stability: The rigid side chain often results in distinct

and

Structural Mechanistics: The "Rigid Analog" Hypothesis

To understand the specificity of GPG-2-NA, one must analyze its structural divergence from the natural substrate, Arginine.

Chemical Architecture

-

Natural Substrate (L-Arginine): Features a long, flexible aliphatic side chain (propyl group) terminating in a guanidino group. This flexibility allows it to adapt to various S1 pocket geometries (Trypsin, Thrombin, Factor Xa).

-

GPG-2-NA: The aliphatic chain is replaced by a phenyl ring directly attached to the

-carbon (phenylglycine core) with a para-guanidino group.-

Result: The distance from the peptide backbone to the guanidino headgroup is shorter and rigidly defined.

-

The Discrimination Mechanism

The S1 pocket of Trypsin is deep and accommodates the guanidino group of Arginine via a salt bridge with Asp-189. GPG-2-NA, despite its rigidity, fits this pocket effectively. However, Thrombin has a more complex S1 specificity governed by an "aryl binding site" and distinct steric constraints (the "60-loop"). The rigid phenyl ring of GPG clashes with the restricted architecture of Thrombin's active site, rendering it resistant to hydrolysis.

Visualization of Specificity Logic

The following diagram illustrates the "Lock-and-Key" discrimination logic between Trypsin and Thrombin using GPG-2-NA.

Figure 1: Mechanistic logic of GPG-2-NA specificity. The rigid phenyl linker allows binding to Trypsin but creates steric exclusion in Thrombin.

Specificity Matrix & Kinetic Data

The following table summarizes the reactivity profile of GPG-2-NA compared to standard Arginine substrates.

Table 1: Comparative Protease Specificity

| Enzyme | Substrate | Reactivity | Kinetic Characteristic |

| Bovine Trypsin | Z-Arg-2-NA | High (+++) | High |

| Bovine Trypsin | Z-GPG-2-NA | High (++) | Comparable |

| Thrombin | Z-Arg-2-NA | Moderate (+) | Slow hydrolysis |

| Thrombin | Z-GPG-2-NA | Negligible (-) | Resistant (High Selectivity) |

| S. griseus Trypsin | Z-GPG-2-NA | Moderate (+) | Lower |

| Plasmin | Z-GPG-2-NA | Low (-) | Preference for Lysine over Arg/GPG |

Note: "Z-" denotes the benzyloxycarbonyl protecting group, commonly used to mimic the P2/P3 peptide backbone.

Experimental Protocol: Kinetic Profiling

Objective: Determine the Michaelis-Menten constants (

Reagents & Preparation

-

Substrate Stock: Dissolve GPG-2-NA in DMSO to 10 mM. Store at -20°C. Protect from light.

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 (Standard Trypsin Buffer).

-

Enzyme: Trypsin (or target protease) diluted to ~1-10 nM in 1 mM HCl (to prevent autolysis).

-

Detection Reagent (Optional): Fast Garnet GBC (if using colorimetric coupling). For fluorescence, no coupling reagent is needed.

Safety Warning (Critical)

Hazard: The cleavage product, 2-naphthylamine , is a known carcinogen.

-

Control: Perform all assays in a Class II Biosafety Cabinet or Fume Hood.

-

Disposal: Treat all waste as hazardous chemical waste. Do not pour down the sink.

Assay Workflow (Fluorescent Mode)

Detection: Excitation 335 nm / Emission 410 nm (Free 2-naphthylamine).

-

Plate Setup: Use a black 96-well flat-bottom plate.

-

Substrate Dilution: Prepare a serial dilution of GPG-2-NA in Assay Buffer (Range: 0.5

M to 500 -

Baseline: Add 100

L of substrate to wells. Monitor fluorescence for 2 min to ensure stability. -

Initiation: Add 10

L of Enzyme solution. Rapidly mix. -

Measurement: Monitor fluorescence kinetically (every 30s for 15 min) at 37°C.

Data Analysis Workflow

Calculate the initial velocity (

Figure 2: Kinetic profiling workflow for GPG-2-NA hydrolysis.

Applications in Drug Development[1][2]

-

Inhibitor Screening: Because GPG-2-NA is specific for Trypsin-like activity but resistant to Thrombin, it can be used to screen for inhibitors in complex mixtures (e.g., cell lysates) where Thrombin interference is a concern.

-

Active Site Mapping: Comparing the

of GPG-2-NA vs. GPA-2-NA (Phenylalanine analog) vs. Arg-2-NA allows researchers to map the steric tolerance of the S2-S1 subsites. -

Diagnostic Assays: Used in clinical chemistry to detect specific trypsin-like proteases in pancreatitis or other inflammatory conditions without cross-reactivity from coagulation factors.

References

-

Tsunematsu, H., et al. (1986). Kinetics of hydrolysis of a new peptide substrate containing p-guanidino-L-phenylalanine by trypsin and thrombin.[1] Journal of Biochemistry.[2][3][4][5] Link

-

Mizusaki, K., et al. (1980). Interactions of derivatives of guanidinophenylalanine and guanidinophenylglycine with Streptomyces griseus trypsin. Journal of Biochemistry.[2][3][4][5] Link

-

Tanizawa, K., et al. (1971). Inverse substrates for trypsin. Efficient enzymatic hydrolysis of specific esters. Journal of the American Chemical Society. Link

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 3. Sci-Hub. Hydrolysis of Phenylthiazolones of p-Guanidinophenylalanine and Arginine by Trypsin and Related Enzymes / The Journal of Biochemistry, 1983 [sci-hub.box]

- 4. Sci-Hub. Kinetics of Hydrolysis of Amide and Anilide Substrates of p-Guanidino-L-Phenylalanine by Bovine and Porcine Trypsins / The Journal of Biochemistry, 1985 [sci-hub.box]

- 5. Kinetics and mechanism of catalysis by proteolytic enzymes. The kinetics of hydrolysis of esters of gamma-guanidino-L-alpha-toluene-p-sulphonamidobutyric acid by bovine trypsin and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Guanidinophenylglycine Derivatives

Introduction

Guanidinophenylglycine derivatives represent a critical class of peptidomimetic compounds, distinguished by their core structure that marries the rigidity of a phenylglycine scaffold with the basicity and hydrogen-bonding capacity of a guanidinium group. This unique combination has positioned them as potent and selective inhibitors of various serine proteases, with a particular focus on thrombin, a key enzyme in the coagulation cascade.[1][2][3] The development of orally bioavailable anticoagulants has been a significant driver of research in this area, aiming to overcome the limitations of traditional therapies.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of guanidinophenylglycine derivatives, their synthesis, structure-activity relationships, and the analytical techniques pivotal for their characterization. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of molecules.

I. Physicochemical Properties: The Foundation of Drug-Likeness

The physicochemical properties of guanidinophenylglycine derivatives are paramount to their pharmacokinetic and pharmacodynamic profiles. Key parameters such as acidity (pKa), lipophilicity (logP), and solubility dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Acidity and Basicity (pKa)

The guanidinium group is strongly basic, with a typical pKa value well above 12. This ensures that at physiological pH, the guanidinium moiety is protonated and exists as a cation. This positive charge is crucial for the interaction with the negatively charged aspartate residue (Asp189) in the S1 pocket of serine proteases like thrombin, forming a key salt bridge that anchors the inhibitor to the enzyme's active site. The carboxylic acid of the phenylglycine backbone, conversely, is acidic with a pKa typically in the range of 2-3.

Lipophilicity (logP/logD)

The partition coefficient (logP) and distribution coefficient (logD) are critical measures of a molecule's lipophilicity, which influences its ability to cross biological membranes. The highly polar guanidinium group significantly decreases the lipophilicity of these derivatives. However, strategic modifications to other parts of the molecule, such as the N-terminal protecting group and the C-terminal amide substituent, can modulate the overall lipophilicity to achieve a balance between aqueous solubility and membrane permeability. For instance, the well-known thrombin inhibitor Argatroban, which features a related guanidino-containing structure, has a logP of approximately 2.6, indicating moderate lipophilicity.

Solubility

The solubility of guanidinophenylglycine derivatives is heavily influenced by their ionic character. The presence of the charged guanidinium group generally imparts good aqueous solubility, particularly at acidic pH. However, the overall solubility is also dependent on the crystalline nature of the solid form and the lipophilicity of the substituents. For example, Argatroban is described as sparingly soluble in water (approximately 1 mg/mL) but is more soluble in organic solvents like ethanol and DMSO.[4]

Table 1: Physicochemical Properties of Argatroban (A Representative Guanidino-Containing Thrombin Inhibitor)

| Property | Value | Source |

| Molecular Weight | 508.6 g/mol | [5] |

| logP | ~2.6 | Inferred from related compounds |

| Aqueous Solubility | Sparingly soluble (~1 mg/mL) | [4] |

| pKa (Guanidinium) | >12 (Estimated) | General chemical knowledge |

| pKa (Carboxylic Acid) | ~2-3 (Estimated) | General chemical knowledge |

II. Synthesis of Guanidinophenylglycine Derivatives: A Strategic Approach

The synthesis of guanidinophenylglycine derivatives typically involves a multi-step process, starting from a readily available precursor like 4-cyanophenylalanine. The key transformation is the conversion of the nitrile group into the desired guanidinium moiety.

Synthesis of the 4-Cyanophenylalanine Precursor

The synthesis of 4-cyanophenylalanine is a crucial first step. While several methods exist, a common approach involves the enantioselective synthesis from simpler starting materials to ensure the desired stereochemistry.[1]

Conversion of the Nitrile to the Guanidine Group

The transformation of the cyano group into a guanidine can be achieved through various methods. A widely used and effective method is the Pinner reaction, followed by reaction with an amine. This involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate ester, which is then reacted with ammonia or an appropriate amine to yield the guanidine.

Experimental Protocol: Synthesis of a Representative Guanidinophenylglycine Derivative (N-alpha-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide - NAPAP)

This protocol is based on established methods for the synthesis of 4-amidinophenylalanine derivatives.[3]

Step 1: Synthesis of N-alpha-(2-naphthylsulfonyl-glycyl)-4-cyanophenylalanine

-

To a solution of 4-cyanophenylalanine in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate.

-

Cool the solution in an ice bath and add a solution of 2-naphthylsulfonyl-glycine N-hydroxysuccinimide ester in dioxane dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Conversion of the Cyano Group to the Amidine (Guanidine Precursor)

-

Dissolve the product from Step 1 in a mixture of chloroform and ethanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for several hours.

-

Allow the reaction to proceed at low temperature overnight.

-

Remove the solvent under reduced pressure to obtain the crude imidate ester hydrochloride.

-

Dissolve the crude imidate ester in absolute ethanol and add a solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature for several days.

-

Concentrate the reaction mixture under reduced pressure and purify the resulting amidine hydrochloride by recrystallization.

Step 3: Coupling with Piperidine

-

Activate the carboxylic acid of the product from Step 2 using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent (e.g., DMF).

-

Add piperidine to the reaction mixture and stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, NAPAP, by column chromatography or recrystallization.

Diagram 1: Synthetic Workflow for a Guanidinophenylglycine Derivative

Caption: General synthetic route for guanidinophenylglycine derivatives.

III. Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The biological activity of guanidinophenylglycine derivatives is exquisitely sensitive to their three-dimensional structure. SAR studies have been instrumental in optimizing their potency as enzyme inhibitors and improving their pharmacokinetic profiles.

The Guanidinium Moiety: The Key to the S1 Pocket

As previously mentioned, the positively charged guanidinium group is the primary determinant of binding to the S1 specificity pocket of trypsin-like serine proteases. This interaction is a cornerstone of their inhibitory activity. Modifications to the guanidinium group itself are generally not well-tolerated, as this interaction is critical for high-affinity binding.

The Phenylglycine Scaffold: A Rigid Core

The phenylglycine core provides a rigid scaffold that correctly orients the guanidinium group for optimal interaction with the S1 pocket. The stereochemistry of the alpha-carbon is crucial for activity, with the (S)-configuration generally being preferred for thrombin inhibition.

N-Terminal Modifications (P2 and P3 Positions)

The N-terminal substituent plays a significant role in modulating the potency and selectivity of these inhibitors. This part of the molecule interacts with the S2 and S3 pockets of the target protease.

-

Aromatic and Heterocyclic Groups: Introduction of hydrophobic and aromatic groups, such as the naphthylsulfonyl group in NAPAP, often leads to a significant increase in inhibitory potency.[3] These groups can engage in favorable hydrophobic and pi-stacking interactions within the enzyme's active site.

-

Peptidic Extensions: Extending the N-terminus with additional amino acid residues can further enhance binding affinity and selectivity by probing deeper into the enzyme's binding cleft.

C-Terminal Modifications

The C-terminal end of the molecule can be modified to improve pharmacokinetic properties.

-

Amides and Esters: Conversion of the C-terminal carboxylic acid to amides or esters can increase metabolic stability and modulate cell permeability. The nature of the amide substituent can significantly impact activity; for example, piperidide derivatives have shown high potency.[3]

Table 2: Structure-Activity Relationship of 3-Amidinophenylalanine Derivatives as Thrombin Inhibitors

| Compound | N-Terminal Group | C-Terminal Group | Thrombin Ki (nM) | Reference |

| 1 | Boc | OMe | >10000 | [2] |

| 2 | Tosyl | Piperidide | 18 | [2] |

| NAPAP | Naphthylsulfonyl-Glycyl | Piperidide | 0.7 | [2][3] |

| 3 | Dansyl | Piperidide | 3.5 | [2] |

Diagram 2: Key SAR Points for Guanidinophenylglycine Derivatives

Sources

- 1. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening Methods Using Guanidinophenylglycine (GPG) Substrates

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Arginine Problem" in Protease HTS

Serine proteases, particularly trypsin-like proteases (TLPs) such as Thrombin, Factor Xa, and Urokinase, are critical drug targets. Historically, High-Throughput Screening (HTS) campaigns utilize substrates containing Arginine (Arg) at the P1 position (the residue N-terminal to the scissile bond).

However, the Arginine side chain is highly flexible (long alkyl chain), acting as a "master key" that fits into the S1 pockets of nearly all TLPs. This promiscuity leads to:

-

High False Positive Rates: Compounds may inhibit the reporter enzyme (e.g., Trypsin) but fail against the specific target (e.g., Thrombin).

-

Poor Selectivity Profiling: Standard substrates cannot easily distinguish between closely related isoforms.

The Solution: Guanidinophenylglycine (GPG)

4-Guanidinophenylglycine (GPG) is a non-natural, rigid analog of Arginine. By attaching the guanidino group directly to a phenyl ring, the side chain loses rotatable bonds, locking the positive charge into a specific spatial orientation.

Mechanism of Action:

-

Steric Constraint: The phenyl ring of GPG imposes strict steric requirements on the enzyme's S1 pocket. Only proteases with a deep, properly shaped hydrophobic cleft (like specific coagulation factors) can accommodate GPG.

-

Kinetic Discrimination: While Arginine substrates often show diffusion-limited kinetics (

), GPG substrates typically exhibit slower, conformation-dependent hydrolysis. This allows for more sensitive detection of competitive inhibitors during HTS, as the "fast" background noise is reduced.

Part 2: Experimental Workflow Visualization

The following diagram illustrates the comparative mechanism and the HTS workflow.

Figure 1: Comparison of Arginine vs. GPG substrate logic and the sequential HTS workflow.

Part 3: Detailed Protocol

A. Reagent Preparation

Critical Note: GPG substrates are often custom-synthesized. The standard reporter group is 7-Amino-4-methylcoumarin (AMC).

1. Substrate Stock Solution (Bz-GPG-AMC):

-

Compound:

-Benzoyl-4-guanidinophenylglycine-AMC. -

Solvent: 100% DMSO (Anhydrous).

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles as the amide bond is sensitive to hydrolysis.

2. Assay Buffer (Optimized for Serine Proteases):

-

50 mM Tris-HCl, pH 7.8

-

150 mM NaCl (Physiological ionic strength is crucial for GPG binding)

-

1 mM CaCl₂ (Required for structural stability of many coagulation factors)

-

0.01% Tween-20 (Prevents compound aggregation)

-

Freshly prepared on the day of assay.

B. Assay Development (Pre-Screen)

Before the full screen, determine the

-

Titration: Prepare substrate concentrations ranging from 0 to 500 µM.

-

Reaction: Mix with fixed enzyme concentration (e.g., 5 nM).

-

Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) for 30 mins.

-

Calculation: Plot Initial Velocity (

) vs. [S]. Fit to Michaelis-Menten equation.-

Target: Select a screening concentration equal to

(typically 50–100 µM for GPG substrates) to ensure balanced sensitivity for competitive, non-competitive, and uncompetitive inhibitors.

-

C. HTS Protocol (384-Well Format)

System: Automated Liquid Handler (e.g., Hamilton STAR) & Multi-mode Reader (e.g., PerkinElmer EnVision).

| Step | Action | Volume | Notes |

| 1 | Compound Transfer | 50 nL | Transfer test compounds (in DMSO) to dry plates. Final assay conc: 10 µM. |

| 2 | Enzyme Dispense | 10 µL | Add Target Enzyme in Assay Buffer. Incubate 15 min at RT to allow inhibitor binding. |

| 3 | Substrate Dispense | 10 µL | Add Bz-GPG-AMC (2x concentration). Final conc = |

| 4 | Kinetic Read | -- | Measure Fluorescence immediately. Interval: 60s for 45 min. |

| 5 | Endpoint Read | -- | Optional: Single read at 60 min if kinetics are linear. |

D. Data Analysis & Validation

1. Z'-Factor Calculation:

Must be

- : Mean of Positive Control (Enzyme + Substrate + DMSO)

- : Mean of Negative Control (No Enzyme or known Inhibitor)

2. Hit Definition:

Compounds exhibiting

3. Counter-Screen: Re-test hits using a standard Bz-Arg-AMC substrate.

-

True Specific Inhibitor: High potency against GPG system, high potency against Arg system.

-

Substrate-Dependent Artifact: Potency shifts significantly (>10-fold) between GPG and Arg substrates.

Part 4: Comparative Analysis Data

The following table highlights why GPG is superior for specificity profiling compared to standard Arginine substrates.

| Feature | Standard Arginine (Arg) Substrate | Guanidinophenylglycine (GPG) Substrate | Impact on HTS |

| Side Chain | Flexible alkyl chain | Rigid phenyl ring | GPG probes specific pocket geometry. |

| Typically Low (< 10 µM) | Typically Higher (50–200 µM) | GPG allows screening at higher [S], reducing "tight-binding" artifacts. | |

| Hydrolysis Rate | Very Fast ( | Moderate/Slow | GPG provides a wider linear dynamic range; less risk of signal saturation. |

| Selectivity | Cleaved by almost all trypsin-like proteases | Cleaved only by proteases with deep S1 pockets | Crucial: Distinguishes Thrombin from Trypsin in crude lysates. |

Part 5: Troubleshooting & Optimization

Issue: Low Signal-to-Noise Ratio

-

Cause: Slow turnover of GPG substrate.

-

Fix: Increase enzyme concentration. Unlike Arg substrates, GPG has a lower

. You may need 10–20 nM enzyme compared to 1 nM for Arg substrates.

Issue: High Compound Interference (Autofluorescence)

-

Cause: Blue fluorescence of AMC overlaps with library compounds.

-

Fix: Switch to a Red-shifted GPG analog if available (e.g., GPG-Rhodamine), though these are synthetically challenging. Alternatively, use kinetic slope analysis rather than endpoint fluorescence to filter out static autofluorescence.

Issue: Solubility

-

Cause: GPG is more hydrophobic than Arginine.

-

Fix: Ensure final DMSO concentration is 2-5% (if enzyme tolerates) or add 0.05% CHAPS to the buffer.

References

-

Kinetic Characterization of GPG Derivatives

- Interactions of derivatives of guanidinophenylalanine and guanidinophenylglycine with Streptomyces griseus trypsin.

-

Source:

-

Inhibitor Design Principles

-

Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases.[1]

-

Source:

-

-

Protease Substrate Profiling Guidelines

- Four guidelines to identify bona fide protease–substr

-

Source:

-

HTS Assay Standards

- Assay Guidance Manual: Basics of Enzym

-

Source:

Sources

Improving solubility of Guanidinophenylglycine-2-naphthylamide in assay buffers

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubility Optimization for Guanidinophenylglycine-2-naphthylamide

Executive Summary

You are encountering solubility challenges with Guanidinophenylglycine-2-naphthylamide (GPG-2-NA) . This is a common issue with synthetic protease substrates containing the hydrophobic 2-naphthylamide (2-NA) fluorogenic/chromogenic leaving group.

While the guanidino moiety mimics the arginine side chain (providing water-soluble, positive charge at physiological pH), the phenylglycine backbone introduces structural rigidity and aromaticity. When combined with the naphthyl group, this molecule exhibits significant

This guide provides a self-validating protocol to solubilize GPG-2-NA for reliable kinetic assays, ensuring the signal you measure is enzymatic activity, not light scattering from precipitate.

Part 1: Critical Troubleshooting & FAQs

Q1: My stock solution in DMSO looks clear, but the solution becomes cloudy immediately upon adding it to the assay buffer. Why?

Diagnosis: You are experiencing "Solvent Shock" (rapid reprecipitation). The Mechanism: GPG-2-NA is soluble in DMSO due to dipole-dipole interactions. When you spike a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, the local solvent environment changes too rapidly for the hydrophobic naphthyl rings to remain solvated. They aggregate before they can disperse. The Fix:

-

Intermediate Dilution: Do not go from 100% DMSO to 1% DMSO in one step. Create an intermediate working solution (e.g., 10x concentrated in 10-20% DMSO/Buffer).

-

Order of Addition: Always add the substrate to the buffer while vortexing or stirring, never the buffer to the substrate.

-

Detergent Shielding: Ensure your assay buffer contains a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20 or Triton X-100) before adding the substrate. The detergent micelles sequester the hydrophobic naphthyl tails, preventing aggregation.

Q2: I am seeing a continuous upward drift in absorbance/fluorescence even in the no-enzyme control. Is the substrate unstable?

Diagnosis: This is likely micro-precipitation , not chemical instability.

The Mechanism: Microscopic crystals scatter light. As these crystals grow or settle, the optical density (OD) changes, mimicking enzyme activity.

Verification: Centrifuge the control mixture at high speed (10,000 x g) for 5 minutes. If the signal decreases significantly or a pellet forms, it is precipitation.

The Fix: Reduce the final substrate concentration. If you are at

Q3: Does pH affect the solubility of GPG-2-NA?

Answer: Yes, critically.

The Mechanism: The guanidino group has a

Part 2: Optimized Solubilization Protocol

This protocol uses a Co-solvent + Detergent system to maximize solubility while maintaining enzyme compatibility.

Reagents Required:

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Note: DMSO is generally preferred for biological compatibility.

-

Detergent: Tween-20 (Molecular Biology Grade).

-

Buffer: Standard Assay Buffer (e.g., Tris-HCl or HEPES, pH 7.4).

Step-by-Step Workflow:

-

Preparation of 100 mM Stock Solution:

-

Weigh the GPG-2-NA powder.

-

Dissolve in 100% Anhydrous DMSO .

-

Critical: Vortex vigorously until no particulates are visible. Sonicate for 5 minutes if necessary.

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

-

-

Preparation of "2x" Working Solution (The "Soft Landing" Method):

-

Target: You want a final assay concentration of 100

M. -

Prepare a buffer solution containing 2x detergent (e.g., 0.1% Tween-20).

-

Dilute the DMSO stock into this buffer to create a 200

M solution (2x final concentration). -

Technique: Inject the DMSO stock sub-surface into the vortexing buffer to ensure immediate dispersion.

-

-

Final Assay Assembly:

-

Add 50

L of Enzyme Solution (in 1x Buffer). -

Add 50

L of the "2x" Substrate Working Solution. -

Final Conditions: 100

M Substrate, 0.05% Tween-20, <1% DMSO.

-

Solubility Limit Reference Table

| Solvent / Medium | Estimated Solubility Limit | Notes |

| 100% DMSO | > 100 mM | Excellent. Stock solution solvent of choice. |

| 100% DMF | > 100 mM | Good alternative if enzyme is DMSO-sensitive. |

| PBS (No additives) | < 50 | High risk of precipitation. Not recommended. |

| PBS + 0.05% Tween-20 | ~ 200 - 500 | Recommended. Detergent stabilizes hydrophobic groups. |

| Ethanol/Methanol | Moderate | Avoid. High volatility affects assay concentration. |

Part 3: Logic Visualization (Solubility Decision Tree)

The following diagram illustrates the decision process for stabilizing the GPG-2-NA substrate.

Caption: Workflow for solubilizing hydrophobic substrates. Yellow diamonds indicate critical quality control checkpoints to prevent assay artifacts.

References

-

Garrell, J. & Cuchillo, C.M. (1985).[1] Interactions of derivatives of guanidinophenylalanine and guanidinophenylglycine with Streptomyces griseus trypsin.[1][2][3][4][5] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 832(3), 274-279.[1][2] [1][2][4]

-

Trowbridge, C.G., et al. (1963). Substrate Activation of Trypsin.[1] Biochemistry, 2(4), 843–850.

-

BenchChem Technical Support. (2025). Improving solubility of protease inhibitors for biochemical assays.

-

Shapiro, A.B. (2015). Strategies for improving the solubility of hydrophobic compounds in enzyme assays. ResearchGate Q&A.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Proteases and Protease Inhibitors Produced in Streptomycetes and Their Roles in Morphological Differentiation -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 5. scispace.com [scispace.com]

Minimizing interference in diazo coupling reactions for protease assays

Introduction: The Chemistry of the Problem

Welcome to the technical support hub. You are likely here because your protease assay—specifically one utilizing a synthetic substrate that releases an aromatic amine (e.g., naphthylamine) followed by a diazo coupling reaction—is suffering from high background, low sensitivity, or non-linear kinetics.

The Core Mechanism: In these assays, the protease cleaves a colorless substrate (e.g., L-Leucine-β-naphthylamide) to release a primary aromatic amine. This amine reacts with a diazonium salt (e.g., Fast Garnet GBC or Fast Blue B) to form a highly colored azo dye.[1]

The Problem: Diazonium salts are electron-deficient electrophiles. They are inherently unstable and highly reactive toward nucleophiles other than your target amine. This makes them susceptible to interference from reducing agents (thiols) , protein side chains , and pH mismatches .

Part 1: Troubleshooting Guides & FAQs

Category A: Chemical Interference (The "Reducers")

Q: My signal is non-existent, even with a positive control enzyme. I use DTT in my lysis buffer. Is this the issue?

A: Yes. Thiols are the primary killer of diazo assays.

Diazonium salts are potent oxidizers. Reducing agents like Dithiothreitol (DTT),

Troubleshooting Protocol:

-

Check Concentration: Most diazo salts (Fast Blue/Garnet) tolerate

mM DTT. If your lysis buffer has 1-5 mM, the reaction will fail. -

The "Scavenger" Fix: If you must use thiols for enzyme stability, you must alkylate them before adding the diazo reagent.

-

Step: Add N-Ethylmaleimide (NEM) or Iodoacetamide (IAA) in a 1.5x molar excess relative to the thiol. Incubate for 15 minutes at room temperature to "cap" the sulfur groups.

-

Validation: Run a "Spike-and-Recovery" test (see Protocol Section) to confirm the diazo reagent survives.

-

Q: I see a high background color in my "No Enzyme" blank. What is reacting?

A: This is likely Non-Specific Coupling or Auto-Oxidation .

-

Protein Interference: High concentrations of BSA or lysate proteins contain Tyrosine and Histidine residues. At alkaline pH (

), these residues become nucleophilic and can couple with the diazo reagent, creating a false yellow/orange background.-

Fix: Precipitate proteins with Trichloroacetic Acid (TCA) before the coupling step (see Workflow Diagram).

-

-

Reagent Instability: Diazonium salts decompose in light and moisture.

-

Fix: Prepare diazo reagents fresh in cold, acidic solution. If the solution turns dark immediately upon preparation, the powder is oxidized.

-

Category B: Matrix Interference (The "Background")

Q: I am working with serum/plasma. How do I handle bilirubin and hemoglobin interference?

A: Heme-containing compounds interfere via two mechanisms: Spectral Overlap (absorbing at 540-580 nm) and Pseudoperoxidase Activity (oxidizing the azo dye).

Strategies:

-

The Kinetic Blank: Measure absorbance immediately after adding the diazo reagent (

) and again after color development ( -

Chemical Quenching:

-

Bilirubin: The addition of caffeine-benzoate (as used in Jendrassik-Grof methods) can solubilize bilirubin and shift its absorbance, but for protease assays, acid precipitation is safer.

-

Hemoglobin: If using a continuous assay, you cannot precipitate. Instead, use a dual-wavelength correction . Measure your specific signal at

(e.g., 520 nm) and a reference wavelength where the dye does not absorb but heme does (e.g., 600 nm).

-

Category C: Kinetic & pH Optimization

Q: My enzymatic reaction requires pH 8.0, but the protocol says to add the coupling reagent in acid. Why?

A: This is the "pH Swing" Dilemma .

-

Protease Step: Requires optimal pH (often 7.0–9.0) for hydrolysis.

-

Coupling Step: Requires acidic conditions (pH 1.0–3.0) to stabilize the diazonium salt, but slightly acidic-to-neutral conditions (pH 4.0–6.0) for the actual coupling reaction to occur efficiently with naphthylamines.

The Solution: Use a Stop-and-Shift protocol.

-

Run enzyme reaction at pH 8.0.

-

Stop reaction with a strongly acidic Diazo reagent (dissolved in 1M acid).

-

Crucial Step: Buffer the final solution to pH 4.0–5.0 using Sodium Acetate or Citrate. This allows the coupling to proceed without decomposing the reagent.

Part 2: Visualizing the Workflow

Mechanism & Interference Pathway

Figure 1: The logic flow of a Diazo-Coupled Protease Assay, highlighting critical failure points.

Caption: The enzymatic hydrolysis releases a primary amine. Thiols block the reaction by destroying the Diazo reagent. High protein loads cause non-specific background.

Troubleshooting Decision Tree

Figure 2: Step-by-step diagnostic flow for assay failure.

Caption: Diagnostic logic to isolate chemical incompatibility (left branch) vs. matrix effects (right branch).

Part 3: Validated Experimental Protocols

Protocol 1: Thiol Interference Validation (Spike-and-Recovery)

Use this protocol to determine if your buffer is killing your assay.

Materials:

-

Standard: 4-methoxy-2-naphthylamine (or relevant standard) at 100 µM.

-

Diazo Reagent: Fast Garnet GBC (1 mg/mL in 0.1M Acetate Buffer, pH 4.5).

-

Interferent: DTT (various concentrations).

Steps:

-

Preparation: Prepare 5 tubes containing 100 µM standard.

-

Spike: Add DTT to tubes to reach final concentrations of: 0, 0.1, 0.5, 1.0, and 5.0 mM.

-

Incubation: Wait 5 minutes at Room Temp.

-

Reaction: Add 100 µL Diazo Reagent to all tubes.

-

Read: Measure Absorbance at 520 nm immediately.

-

Analysis: Calculate % Recovery relative to the 0 mM DTT tube.

-

Pass Criteria: >90% recovery.

-

Fail: If recovery drops, you must alkylate samples (See FAQ Category A).

-

Protocol 2: The "Bratton-Marshall" Modification for Proteases

A robust endpoint method for minimizing protein interference.

| Step | Reagent | Volume | Purpose |

| 1 | Enzyme Reaction Mix | 100 µL | Hydrolysis of substrate (e.g., 37°C, 30 min). |

| 2 | TCA (10% w/v) | 50 µL | Stop & Precipitate. Lowers pH, kills enzyme, precipitates interfering proteins. |

| 3 | Centrifugation | - | Spin at 10,000 x g for 5 min. Transfer supernatant to new plate. |

| 4 | Sodium Nitrite (0.1%) | 50 µL | Generates nitrous acid (diazotization of primary amine). |

| 5 | Ammonium Sulfamate (0.5%) | 50 µL | Destroys excess nitrous acid (prevents background oxidation). |

| 6 | NED Reagent | 100 µL | N-(1-naphthyl)ethylenediamine. Couples to form purple azo dye. |

| 7 | Read | - | Measure Absorbance at 540 nm after 10 mins. |

Part 4: Reference Data

Table 1: Common Interferents and Tolerance Limits

| Interferent | Mechanism | Tolerance Limit (Est.)[2] | Mitigation Strategy |

| DTT / | Reduces Diazo salt | < 0.1 mM | Alkylate with NEM/IAA; Use TCEP (check compatibility). |

| Ascorbic Acid | Reduces Diazo salt | < 10 µM | Use Ascorbate Oxidase; Avoid in buffer. |

| BSA / Serum | Tyr/His coupling | < 1 mg/mL | TCA precipitation; Acidic coupling pH. |

| Sodium Azide | Reacts with Diazo | < 0.01% | Avoid as preservative; Use Thimerosal. |

| Hemoglobin | Spectral / Oxidation | < 50 mg/dL | Kinetic blanking; Dual-wavelength read. |

References

-

Tietz, N. W. (1995). Fundamentals of Clinical Chemistry. W.B. Saunders. (Standard reference for diazo reaction mechanisms and bilirubin interference).[2][3]

-

Sigma-Aldrich. (n.d.). Assay Procedure for Protease. Retrieved from

-

BenchChem. (2025).[4] Validation of Protease Activity Results with Orthogonal Methods. Retrieved from

-

Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. Retrieved from

-

Shull, B. C., et al. (1980).[5] Mechanism of interference by hemoglobin in the determination of total bilirubin. Clinical Chemistry. (Detailed mechanism of heme-diazo interference).

Sources

- 1. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of interference by hemoglobin in the determination of total bilirubin. II. Method of Jendrassik-Grof - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Incubation Temperature for Guanidinophenylglycine-2-naphthylamide Assays

Welcome to the technical support center for optimizing assays utilizing Guanidinophenylglycine-2-naphthylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical parameter of incubation temperature. Here, you will find a structured approach to troubleshooting and protocol optimization, grounded in the principles of enzyme kinetics and substrate stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor to consider when selecting an incubation temperature for my assay?

A1: The single most critical factor is the optimal temperature for the specific enzyme you are studying. Guanidinophenylglycine-2-naphthylamide is a substrate, and its hydrolysis rate is dependent on the catalytic activity of the enzyme. Every enzyme has a characteristic optimal temperature at which it exhibits maximum activity.[1][2] For instance, human enzymes generally have an optimal temperature of around 37°C, while enzymes from thermophilic bacteria can function at much higher temperatures.[1][3]

Q2: How does temperature actually affect the enzyme's activity?

A2: Temperature influences enzyme activity in two primary ways. Initially, as the temperature rises, the kinetic energy of both the enzyme and substrate molecules increases.[2] This leads to more frequent collisions and more energetic collisions, resulting in a higher rate of reaction.[1][2] However, if the temperature increases beyond the enzyme's optimum, the thermal energy will start to disrupt the weak hydrogen bonds that maintain the enzyme's specific three-dimensional structure.[4][5] This process is called denaturation, and it leads to a loss of the active site's shape and a rapid decrease in enzyme activity.[1][4][5]

Q3: Can the incubation temperature affect the substrate, Guanidinophenylglycine-2-naphthylamide, itself?

Q4: I'm seeing lower than expected signal in my assay. Could the incubation temperature be the cause?

A4: Yes, an incorrect incubation temperature is a common cause of low signal. If the temperature is too low, the enzyme will be less active, leading to a slower rate of substrate hydrolysis and, consequently, a weaker signal.[1] Conversely, if the temperature is excessively high, the enzyme may have denatured, also resulting in low activity.[8] It is also important to ensure that all assay components have been brought to the correct temperature before initiating the reaction.[9]

Q5: My results are inconsistent between experiments. How can temperature contribute to this variability?

A5: Inconsistent temperature control is a significant source of experimental variability. Fluctuations in the incubator temperature, or not allowing all reagents and samples to equilibrate to the target temperature before starting the reaction, can lead to variable reaction rates.[9] Using a calibrated water bath or incubator and ensuring all components are at the desired temperature before mixing are crucial steps for reproducibility.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical path to resolution.

| Observed Problem | Potential Cause Related to Temperature | Recommended Action |

| No or Very Low Signal | 1. Sub-optimal Temperature: The incubation temperature is too low for the enzyme to be sufficiently active. 2. Enzyme Denaturation: The incubation temperature is too high, causing the enzyme to lose its structure and function.[1][4][5] | 1. Consult Literature: Check the known optimal temperature for your specific enzyme. 2. Perform a Temperature Gradient Experiment: Assay the enzyme activity across a range of temperatures (e.g., 25°C, 37°C, 50°C, 60°C) to determine its optimum empirically.[3][10] 3. Verify Instrument Calibration: Ensure your incubator or water bath is accurately maintaining the set temperature. |

| High Background Signal | Non-enzymatic Substrate Hydrolysis: At very high temperatures, the substrate may begin to break down spontaneously, releasing the chromophore/fluorophore without enzymatic action. | 1. Run a "No-Enzyme" Control: Incubate the substrate and buffer at the experimental temperature without the enzyme. A significant signal in this control indicates non-enzymatic hydrolysis. 2. Lower the Incubation Temperature: If non-enzymatic hydrolysis is observed, reduce the temperature and potentially increase the incubation time to compensate for the lower enzyme activity. |

| Reaction Rate Decreases Rapidly | 1. Enzyme Instability: The enzyme may be unstable at the chosen incubation temperature, leading to rapid denaturation and loss of activity over the course of the assay.[11] 2. Substrate Depletion: While not directly a temperature issue, at higher temperatures, a very active enzyme can deplete the substrate quickly, causing the reaction to plateau. | 1. Assess Enzyme Stability: Pre-incubate the enzyme at the assay temperature for varying lengths of time before adding the substrate. A decrease in activity with longer pre-incubation indicates instability. Consider a lower incubation temperature. 2. Use Initial Rates: Ensure you are measuring the initial linear portion of the reaction curve before substrate becomes limiting.[11] |

| Poor Reproducibility | Inconsistent Temperature Control: Fluctuations in temperature between wells, plates, or experimental days. | 1. Equilibrate All Reagents: Ensure all buffers, enzyme, and substrate solutions are at the target temperature before mixing.[9] 2. Use a Stable Incubation System: A water bath generally provides more uniform temperature control than a dry incubator. 3. Minimize Time Outside Incubator: When reading plates, do so quickly to prevent temperature changes. |

Logical Workflow for Temperature Troubleshooting

Caption: Troubleshooting workflow for temperature-related assay issues.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Temperature

This protocol provides a framework for empirically determining the optimal temperature for your enzyme using Guanidinophenylglycine-2-naphthylamide.

Materials:

-

Enzyme of interest (e.g., Trypsin)

-

Guanidinophenylglycine-2-naphthylamide substrate

-

Assay Buffer (specific to the enzyme, e.g., Tris-HCl with CaCl2 for trypsin)[7]

-

96-well microplate (clear for colorimetric, black for fluorescent assays)[9]

-

Microplate reader

-

Temperature-controlled incubators or water baths set to a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C, 65°C)

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of your enzyme in cold assay buffer. Keep on ice.

-

Prepare a working solution of the Guanidinophenylglycine-2-naphthylamide substrate in the appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer as required.[7]

-

Prepare a "no-enzyme" control by substituting the enzyme solution with an equal volume of assay buffer.

-

Prepare a "no-substrate" control by substituting the substrate solution with an equal volume of assay buffer.

-

-

Temperature Equilibration:

-

Aliquot the substrate solution into the wells of the 96-well plate.

-

Place the plate(s) and the tube of enzyme solution into the respective incubators for at least 15-20 minutes to allow them to reach the target temperature.

-

-

Initiate the Reaction:

-

To start the reaction, add the pre-warmed enzyme solution to the substrate-containing wells.

-

Mix gently, avoiding bubbles.[9]

-

-

Incubation and Measurement:

-

Immediately place the plate back into the incubator.

-

Measure the signal (absorbance or fluorescence) at regular intervals (e.g., every 2 minutes for 30 minutes) using the microplate reader's kinetic mode. Ensure the reader's temperature control is set to the incubation temperature.

-

-

Data Analysis:

-

For each temperature, subtract the rate of the "no-enzyme" control from the rate of the experimental wells.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each temperature.

-

Plot the reaction velocity (V₀) against the incubation temperature. The peak of this curve represents the optimal temperature for your enzyme under these assay conditions.

-

Visualization of the Temperature Optimization Workflow

Caption: Workflow for determining optimal enzyme incubation temperature.

References

-

Chemistry LibreTexts. (2025, March 26). 9.8: The Effect of Temperature on Enzyme Kinetics. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, June 29). 10.8: The Effect of Temperature on Enzyme Kinetics. Retrieved from [Link]

-

Peterson, M. E., Daniel, R. M., Danson, M. J., & Eisenthal, R. (2007). The dependence of enzyme activity on temperature: determination and validation of parameters. Biochemical Journal, 402(2), 331–337. Retrieved from [Link]

-

Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. Retrieved from [Link]

-

Save My Exams. (2025, February 1). The Effect of Temperature on Enzyme Reactions (Edexcel International A Level (IAL) Biology): Revision Note. Retrieved from [Link]

-

Shivanand, P., & Jayaraman, G. (2015). Optimization of Protease Activity of Thermophilic Bacillus subtilis WIFD5 Isolated from Milk Powder. Biomedical and Pharmacology Journal, 8(2), 827-834. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimum temperature for protease activity. The effect of temperature on... [Image]. Retrieved from [Link]

-

MDPI. (2023, September 7). Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. Retrieved from [Link]

-

Science Publications. (2024, July 8). Optimization of Temperature and pH for Protease Production from Some Bacterial Isolates of Mangrove Waters. Retrieved from [Link]

-

PubMed Central. (n.d.). Production and Characterization of an Extracellular Acid Protease from Thermophilic Brevibacillus sp. OA30 Isolated from an Algerian Hot Spring. Retrieved from [Link]

-

BioTech Times. (n.d.). How Do Temperature Affect Enzyme Activity. Retrieved from [Link]

-

Khan Academy. (n.d.). Enzymes review. Retrieved from [Link]

-

PubMed. (1993). The effect of incubation temperature on the specificity of the BANA (N-benzoyl-DL-arginine-naphthylamide) test. Retrieved from [Link]

-

PubMed. (n.d.). A new beta-naphthylamide substrate of p-guanidino-L-phenylalanine for trypsin and related enzymes. Retrieved from [Link]

-

PubMed. (1993). The effects of incubation length and temperature on the specificity and sensitivity of the BANA (N-benzoyl-DL-arginine-naphthylamide) test. Retrieved from [Link]

-

Assay Genie. (2019). Trypsin Activity Colorimetric Assay Kit. Retrieved from [Link]

-

protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

Sources

- 1. monash.edu [monash.edu]

- 2. savemyexams.com [savemyexams.com]

- 3. Optimization of Protease Activity of Thermophilic Bacillus subtilis WIFD5 Isolated from Milk Powder – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. protocols.io [protocols.io]

- 8. Khan Academy [khanacademy.org]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Guanidinophenylglycine-2-naphthylamide (GPG-2-NA) Detection

Status: Operational Ticket ID: GPG-NA-OPT-001 Assigned Specialist: Senior Application Scientist, Protease Assay Development

System Overview & Mechanism

What is GPG-2-NA? Guanidinophenylglycine-2-naphthylamide (GPG-2-NA) is a synthetic fluorogenic/chromogenic substrate designed to probe trypsin-like serine proteases .

-

The Specificity Moiety (GPG): Guanidinophenylglycine mimics the arginine side chain (guanidino group) but introduces rigid steric constraints due to the phenyl ring. This makes it a powerful tool for distinguishing between closely related proteases (e.g., Thrombin vs. Factor Xa vs. Trypsin) based on their S1 pocket architecture.

-

The Reporter (2-NA): Upon enzymatic cleavage, 2-naphthylamine (2-NA) is released.

The Detection Challenge:

Free 2-naphthylamine fluoresces in the blue region (

-

High Background: Plastic microplates and biological buffers autofluoresce here.

-

Inner Filter Effects (IFE): High concentrations of protein or inhibitors can absorb the excitation light.

-

Low Quantum Yield: Compared to modern coumarins (AMC/ACC), 2-NA is less bright.

Experimental Protocols

Protocol A: Optimized Direct Fluorescence (The "pH Jump" Method)

Use this for kinetic reads when sensitivity requirements are moderate.

The Science: The fluorescence of 2-naphthylamine is pH-dependent.[1][2] At acidic pH, the amine protonates (

Workflow:

-

Reaction: Run the enzymatic digestion at the enzyme's optimal pH (typically pH 7.4–8.0).

-

Stop & Boost: At the endpoint, add an equal volume of 0.1 M Glycine-NaOH (pH 10.5) .

-

Why? This stops the reaction (denatures enzyme) and deprotonates the released 2-NA, maximizing quantum yield.

-

-

Read:

,

Protocol B: Signal Enhancement via Diazotization (High Sensitivity)

Use this when background noise is high or enzyme activity is low.

The Science: This method chemically derivatizes the released 2-NA into a red azo dye using Fast Garnet GBC . This shifts the detection window into the visible range (colorimetric), completely bypassing UV autofluorescence.

Reagents:

-

Coupling Solution: 1 mg/mL Fast Garnet GBC in 10% Tween-20/Acetate Buffer (pH 4.0). Prepare fresh.

-

Stop Solution: 10% SDS.

Step-by-Step:

-

Incubate: Run enzyme + GPG-2-NA reaction (typically 37°C).

-

Coupling: Add Coupling Solution (1:1 ratio to reaction volume).

-

Develop: Incubate for 10–15 minutes at room temperature. A red/violet color develops.

-

Read: Measure Absorbance at 520 nm .

Visualization of Workflows

The following diagram illustrates the kinetic pathway and the decision logic for choosing a detection mode.

Figure 1: Reaction mechanism and signal transduction pathways. The "Enhancement Path" (Red) avoids UV interference common in the "Standard Path" (Blue).

Troubleshooting Guide (FAQ)

Issue 1: High Background Fluorescence (Noise)

Q: Even my "No Enzyme" control reads high fluorescence. Why?

-

Cause A (Autofluorescence): You are likely using a polystyrene plate that fluoresces in the UV (335 nm) region.

-

Fix: Switch to black, optical-bottom plates or quartz cuvettes.

-

-

Cause B (Impure Substrate): Free 2-naphthylamine may be present in your substrate stock due to spontaneous hydrolysis.

-

Fix: Check the background of the substrate alone. If high, recrystallize the substrate or purchase a fresh batch. Store stock solutions in DMSO at -20°C , desiccated.

-

Issue 2: Signal Decrease at High Enzyme Concentrations

Q: Adding more enzyme reduced my signal. Is this substrate inhibition?

-

Diagnosis: This is likely the Inner Filter Effect (IFE) . The protein itself absorbs light at 280–340 nm, effectively "stealing" the excitation energy intended for the 2-NA.

-

Validation: Measure the Absorbance (OD) of your enzyme solution at 335 nm. If OD > 0.1, IFE is significant.

-

Fix:

-

Dilute the enzyme and increase incubation time (maintain

conditions). -

Use the Diazotization Protocol (Protocol B) , which reads at 520 nm (away from protein absorbance).

-

Issue 3: Precipitation / Cloudiness

Q: The reaction mixture turns cloudy upon adding the substrate.

-

Cause: GPG-2-NA is hydrophobic.

-

Fix: Ensure the final assay concentration of DMSO/DMF is 5–10% . Most serine proteases tolerate this well. Always predissolve the substrate in 100% DMSO before diluting into the aqueous buffer.

Troubleshooting Logic Tree

Use this flowchart to diagnose sensitivity issues in real-time.

Figure 2: Diagnostic logic for GPG-2-NA assay optimization.

Summary Data Table

| Parameter | Direct Fluorescence | Diazotization (Enhanced) |

| Detection Mode | Fluorescence (Ex 335 / Em 410) | Absorbance (520 nm) |

| Sensitivity | Moderate (nM range) | High (low nM range) |

| Interference | High (UV autofluorescence) | Low (Visible spectrum) |

| Throughput | Continuous (Kinetic) | Endpoint (Stop & Read) |

| Key Reagent | 0.1 M Glycine-NaOH (pH 10.5) | Fast Garnet GBC |

Safety & Compliance

CRITICAL WARNING: 2-Naphthylamine (the cleavage product) is a known carcinogen (bladder cancer).

Handling: All solid weighing must occur in a certified fume hood.

Disposal: All assay waste containing 2-NA must be segregated as hazardous chemical waste and incinerated according to local EHS regulations. Do not pour down the sink.

References

-

Barrett, A. J. (1981). Fluorimetric Assays for Proteolytic Enzymes. Methods in Enzymology, 80, 561-565. Link

-

Gomori, G. (1954). Chromogenic substrates for aminopeptidases. Proceedings of the Society for Experimental Biology and Medicine, 87(3), 559-561. Link

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361. Link

-

Thermo Fisher Scientific. Protease Assay Troubleshooting Guide. Link

Sources

Substrate Sensitivity Analysis: Naphthylamide vs. p-Nitroanilide for Protease Assays

Executive Summary

In the quantification of protease activity, the choice between naphthylamide (specifically

-

p-Nitroanilide (pNA) substrates are the industry standard for routine kinetic assays. They offer robust, continuous colorimetric monitoring with moderate sensitivity, suitable for enzyme concentrations in the nanomolar (nM) range.

-

Naphthylamide substrates offer dual-mode detection. While historically used for colorimetric endpoint assays (via azo coupling), their primary technical advantage lies in fluorometric detection , which provides sensitivity 100–1000x greater than pNA, capable of detecting picomolar (pM) enzyme activity. However, the leaving group, 2-naphthylamine, is a potent human carcinogen, necessitating strict containment or the use of substituted derivatives like 4-methoxy-2-naphthylamine (MNA).

This guide dissects the physicochemical basis of this sensitivity gap and provides validated protocols for both systems.

Mechanistic Principles of Detection

The core difference lies in the signal transduction mechanism: Chromogenic Absorbance (pNA) versus Fluorescence/Diazo-Coupling (Naphthylamide).

Signal Generation Pathways

Figure 1: Comparative signal generation pathways. pNA provides a direct kinetic readout.[1] Naphthylamide offers a bifurcated path: direct high-sensitivity fluorescence or indirect colorimetric verification.

Technical Performance Comparison

The superior sensitivity of naphthylamide (in fluorescence mode) stems from the physics of the background signal. Absorbance measures a small difference in high light intensity (transmittance), whereas fluorescence measures a positive signal against a dark background, allowing for much higher signal-to-noise ratios.

Quantitative Metrics

| Feature | p-Nitroanilide (pNA) | ||

| Detection Mode | Absorbance ( | Fluorescence (Ex 335 / Em 410 nm) | Absorbance ( |

| Molar Extinction ( | ~8,800 – 10,500 | N/A (Quantum Yield | ~25,000 – 30,000 |

| Limit of Detection (LOD) | ~50 – 100 nM (product) | ~0.5 – 1 nM (product) | ~10 – 50 nM (product) |

| Dynamic Range | |||

| Assay Type | Continuous (Kinetic) | Continuous (Kinetic) | Endpoint (Discontinuous) |

| Interference | Yellow compounds (urine, plasma) | Quenchers, Autofluorescence | Turbidity, precipitating dyes |

*Note: Quantum yield of 2-naphthylamine varies significantly by solvent polarity and pH. In aqueous buffers, it is lower than in organic solvents but sufficient for high-sensitivity detection.

Why Naphthylamide is More Sensitive

-

Background Suppression: In pNA assays, detecting 1 nM of product against a background of unhydrolyzed substrate is difficult because the substrate often has residual absorbance in the UV range that tails into the visible. In fluorescence, the unhydrolyzed naphthylamide substrate is non-fluorescent (quenched) at the emission wavelength of the free amine, creating a "dark" baseline.

-

Amplification: A single fluorophore can cycle through excitation/emission thousands of times per second, effectively amplifying the signal, whereas a chromophore absorbs a photon once per measurement event.

Safety & Handling (Critical)

WARNING: Carcinogenicity Hazard [2]

-

2-Naphthylamine (

-naphthylamine): The cleavage product of unsubstituted naphthylamide substrates is a Group 1 Carcinogen (IARC) known to cause bladder cancer. It is readily absorbed through skin and lungs. -

p-Nitroaniline: A skin and eye irritant and potential blood toxicant (methemoglobinemia), but not classified as a human carcinogen.

Risk Mitigation Strategy: If high sensitivity is required but safety is paramount, use 4-Methoxy-2-naphthylamine (MNA) or 7-Amino-4-methylcoumarin (AMC) substrates. MNA is structurally similar to naphthylamine but has a methoxy group that alters its metabolic activation, though it should still be handled as a potential hazard. AMC is the modern standard for fluorogenic assays.

Experimental Protocols

Protocol A: p-Nitroanilide (pNA) Kinetic Assay

Best for: Routine screening, high enzyme concentrations (>10 nM), and continuous monitoring.

Materials:

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (Adjust based on specific protease optimum).

-

Substrate: 20 mM stock of specific pNA substrate (e.g., Bz-Arg-pNA for Trypsin) in DMSO.

-

Enzyme: Protease stock solution.

Procedure:

-

Blanking: Set spectrophotometer to 405 nm.

-

Preparation: In a microcuvette or 96-well plate, add:

-

180 µL Assay Buffer

-

10 µL Enzyme Solution

-

-

Initiation: Add 10 µL Substrate Stock (Final conc: 1 mM). Mix rapidly by pipetting.

-

Measurement: Immediately record Absorbance (

) every 30 seconds for 10 minutes. -

Calculation:

[3]-

(Verify

- = Pathlength (cm).

-

(Verify

Protocol B: Naphthylamide Fluorometric Assay

Best for: Low abundance enzymes (<1 nM), precious samples, or high-throughput screening.

Materials:

-

Buffer: 50 mM HEPES, pH 7.5 (Avoid buffers with high autofluorescence).

-

Substrate: 10 mM stock of Aminoacyl-

-naphthylamide in DMSO. -

Standard: Free

-naphthylamine (for calibration curve). HANDLE WITH EXTREME CAUTION.

Procedure:

-

Setup: Set Fluorometer to

, -

Calibration: Prepare a standard curve of free

-naphthylamine (0 – 1000 nM) to convert RFU (Relative Fluorescence Units) to concentration. -

Reaction:

-

190 µL Assay Buffer

-

5 µL Enzyme Sample

-

-

Initiation: Add 5 µL Substrate Stock (Final conc: 250 µM).

-

Measurement: Monitor fluorescence increase continuously.

-

Validation: If signal is low, ensure the "Inner Filter Effect" is not occurring (substrate absorbing the excitation light). Dilute substrate if necessary.

Decision Matrix

Use the following logic to select the appropriate substrate system:

| Scenario | Recommended Substrate | Rationale |

| Routine QC of purified enzyme | p-Nitroanilide | Simple, cheap, safer, no special optics required. |

| Detecting trace proteases in serum | Naphthylamide (Fluorescence) | pNA lacks the sensitivity to detect pM levels against serum background. |

| Lab with limited safety containment | p-Nitroanilide | Avoids introduction of known bladder carcinogens. |

| High-Throughput Screening (HTS) | Naphthylamide (Fluorescence) | Higher Z-factor due to better signal-to-noise ratio; miniaturizable to 384-well. |

| Histological Tissue Staining | Naphthylamide (Azo) | Insoluble azo dye precipitates at the site of activity, allowing localization. |

References

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Link

- Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen Corp.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures.[4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 99. (Definitive source on 2-naphthylamine toxicity).[4][5] Link

-

Bozic, N., et al. (2005). Detection and quantification of leucyl aminopeptidase after native electrophoresis using leucine-p-nitroanilide. Electrophoresis, 26(12), 2476-2480. Link

-

Taniguchi, M., & Lindsey, J. S. (2018).[6] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[6] (Source for 2-aminonaphthalene quantum yield data). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methoxy-2-naphthylamine | C11H11NO | CID 151041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalcommons.trinity.edu [digitalcommons.trinity.edu]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

Validating Trypsin-Like Activity: A Technical Guide to Guanidinophenylglycine-2-naphthylamide

Topic: Validating trypsin-like activity using Guanidinophenylglycine-2-naphthylamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the characterization of serine proteases, distinguishing "trypsin-like" specificity (cleavage at Arginine/Lysine) from true trypsin fidelity is a common kinetic challenge. While standard substrates like BAPNA or Z-Arg-AMC offer high turnover, they often fail to discriminate between subtle differences in the S1 binding pocket depth and topology.

Guanidinophenylglycine-2-naphthylamide (GPG-2NA) represents a specialized class of synthetic "molecular ruler" substrates. Unlike the flexible aliphatic side chain of arginine, the guanidinophenylglycine (GPG) moiety presents a rigid, aromatic, and significantly shorter side chain. This guide details the validation of trypsin-like activity using GPG-2NA, focusing on its utility as a probe for active-site steric constraints and substrate inhibition mechanisms, contrasting it with standard high-throughput alternatives.

Mechanistic Basis: The "Rigid Ruler" Hypothesis

To understand why a researcher would choose GPG-2NA over a standard arginine substrate, one must look at the structural biology of the protease-substrate interaction.

The Structural Distinction[1]

-

Natural Substrate (Arginine): Possesses a long, flexible aliphatic side chain (

). It can adapt to various S1 pocket depths. -

Guanidinophenylalanine (GPA): A rigid aromatic analog. The phenyl ring restricts rotation, but the length mimics arginine.

-

Guanidinophenylglycine (GPG): The critical variant. The guanidinophenyl group is attached directly to the

-carbon (via the glycine backbone logic). This creates a short, rigid side chain .

The Diagnostic Value

GPG-2NA acts as a stress test for the S1 pocket.

-

Steric Probe: Only proteases with an accessible, correctly oriented Ser-195/His-57 catalytic dyad relative to a shallow or open S1 pocket can efficiently cleave GPG.

-

Substrate Inhibition: Literature indicates that GPG derivatives often exhibit substrate inhibition at high concentrations, a kinetic anomaly not always seen with Arg substrates. This feature can be used to fingerprint specific trypsin isoforms (e.g., Streptomyces griseus trypsin vs. Bovine trypsin).

DOT Diagram: Substrate Structural Logic

Figure 1: Comparison of side-chain geometry. GPG (red) presents a sterically constrained "short reach" probe compared to Arg and GPA.

Comparative Analysis: GPG-2NA vs. Alternatives

When designing an assay, the choice of substrate dictates the data quality. GPG-2NA is not a general-purpose substrate; it is a specificity tool.

Table 1: Technical Comparison of Trypsin Substrates

| Feature | GPG-2NA (Target) | BAPNA (Standard) | Z-Arg-AMC (High Sensitivity) |

| Chemical Name | Guanidinophenylglycine-2-naphthylamide | Z-Arg-7-amino-4-methylcoumarin | |

| Detection Mode | Fluorometric (Ex 335/Em 410) or Colorimetric (Diazo coupling) | Colorimetric (405 nm) | Fluorometric (Ex 365/Em 440) |

| Sensitivity | Medium-High (Fluorometric) | Low (Requires | Very High (nM enzyme) |

| Kinetic Profile | Diagnostic: Often shows lower | Linear: Follows Michaelis-Menten well. | Linear: High turnover. |

| Specificity | High Stringency: Discriminates based on pocket depth. | Low: Cleaved by broad trypsin-like family. | Medium: Cleaved by Trypsin, Thrombin, Plasmin. |

| Primary Use | Structural validation, isoform fingerprinting. | Routine activity checks. | HTS, low-abundance detection. |

| Safety | High Risk: Releases 2-naphthylamine (carcinogen). | Low Risk. | Low Risk. |

Validated Experimental Protocol

Safety Warning: The cleavage product, 2-naphthylamine , is a known bladder carcinogen. All handling must occur in a chemical fume hood with double nitrile gloves. Waste must be segregated as hazardous cytotoxic/carcinogenic material.

Materials

-

Enzyme: Trypsin (Bovine or Streptomyces origin) or unknown sample.

-

Substrate: GPG-2NA (Dissolve in DMSO to 10 mM stock).

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl

, pH 8.0.-

Note: Calcium is critical for stabilizing the active conformation of trypsin.

-

-

Stop Solution (Optional): 10% Acetic Acid (for endpoint) or Fast Garnet GBC (for colorimetric confirmation).

Method A: Kinetic Fluorometry (Preferred)

This method allows real-time observation of substrate inhibition (if present).

-

Preparation: Dilute GPG-2NA stock into Assay Buffer to yield concentrations ranging from 0.05 mM to 2.0 mM.

-

Blanking: Add 190 µL of substrate solution to a black 96-well plate.

-

Initiation: Add 10 µL of enzyme solution.

-

Measurement: Immediately monitor fluorescence at Ex 335 nm / Em 410 nm for 10–20 minutes at 25°C or 37°C.

-

Data Analysis: Plot Initial Velocity (

) vs. Substrate Concentration ([S]).-